N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide
Description
N-(4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methoxy bridge to a phenylbenzamide scaffold. This compound’s structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological applications.
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H19N5O3/c1-29-19-13-9-18(10-14-19)27-21(24-25-26-27)15-30-20-11-7-17(8-12-20)23-22(28)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,28) |
InChI Key |
CZSYIFFWWILSTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide typically involves multiple steps. One common method is the condensation of 4-methoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the benzamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group yields an amine .
Scientific Research Applications
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. The tetrazole ring can interact with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Analogs
4-(1H-Tetrazol-5-yl)-N-(4-(1H-Tetrazol-5-yl)phenyl)benzamide (CAS: 132640-22-3)
- Structure : Contains two tetrazole rings directly attached to benzamide and phenyl groups.
- Key Differences: Lacks the methoxy bridge and 4-methoxyphenyl substituent present in the target compound. Higher nitrogen content (9 N atoms vs.
- Molecular Weight : 333.31 g/mol (vs. ~405 g/mol estimated for the target compound).
2-{[(4-Methoxyphenyl)Sulfonyl]Amino}-N-(2-Phenylethyl)Benzamide
- Structure : Replaces the tetrazole with a sulfonamide group.
- Key Differences: Sulfonamide group offers different electronic properties (strong electron-withdrawing effect) compared to tetrazole’s aromatic heterocycle. The target compound’s tetrazole may enhance binding affinity through additional dipole interactions .
Heterocyclic Variants
4-(tert-Butyl)-N-[5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl]Benzamide
- Structure : Features a pyrazole ring instead of tetrazole.
- Key Differences :
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (8a)
- Structure : Incorporates a thiadiazole ring fused with pyridine.
- Key Differences :
Alkoxy-Substituted Derivatives
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-1-Oxopropan-2-yl]Benzamide (Compound 6)
- Structure : Ethoxy substituent instead of methoxy on the phenyl ring.
- Key Differences: Longer alkoxy chain increases lipophilicity (logP ~3.5 vs. Stereochemistry (S-configuration) and hydroxyl group may influence target selectivity .
N-{(2S)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-1-Oxo-3-[4-(Propan-2-yloxy)Phenyl]Propan-2-yl}Benzamide (Compound 8)
- Structure : Bulkier isopropoxy substituent.
- Key Differences: Steric hindrance from isopropoxy may reduce binding to flat binding pockets compared to the target compound’s methoxy group.
Structural-Activity Relationship (SAR) Analysis
Physicochemical and Pharmacokinetic Considerations
- logP : Estimated ~2.5–3.0 for the target compound, balancing lipophilicity (for membrane permeability) and hydrophilicity (for solubility).
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas tetrazoles resist oxidative metabolism, suggesting longer half-life than pyrazole/thiadiazole analogs .
Biological Activity
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Structural Overview
The compound features a benzamide core linked to a tetrazole ring through a methoxy bridge. The presence of methoxy groups and the tetrazole moiety enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.
| Structural Feature | Description |
|---|---|
| Benzamide Core | Provides structural stability and potential for enzyme inhibition. |
| Tetrazole Ring | Enhances binding affinity and specificity towards molecular targets. |
| Methoxy Substituents | Modulate pharmacokinetic properties and increase solubility. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : The tetrazole ring enhances the compound's ability to bind to receptors, potentially modulating signaling pathways related to cancer and inflammation.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
-
Cytotoxicity Studies : Compounds containing the benzamide fragment have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and PDGFR. In vitro studies reported IC50 values indicating strong cytotoxic effects on various cancer cell lines, including hematological malignancies and solid tumors .
Compound Cell Line IC50 (µM) Compound A HCT-15 0.05 Compound B SF-295 0.02
Anti-inflammatory Activity
The compound's ability to inhibit specific enzymes suggests potential anti-inflammatory effects. Similar tetrazole-containing compounds have been studied for their ability to reduce inflammatory markers in vitro.
Case Studies
- Study on Receptor Tyrosine Kinases : A study evaluated the efficacy of various benzamide derivatives against RTKs, highlighting that compounds with the tetrazole ring exhibited enhanced activity against EGFR and HER2, with inhibition rates exceeding 90% at low concentrations .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of target proteins, suggesting a favorable geometry for enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
